molecular formula C12H11BrFN B3282446 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile CAS No. 749930-45-8

1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile

Cat. No.: B3282446
CAS No.: 749930-45-8
M. Wt: 268.12 g/mol
InChI Key: NTVAAFIXXWDVTK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile (CAS RN 749930-45-8 ) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound has a molecular formula of C12H11BrFN and a molecular weight of 268.12 g/mol. Its structure features a cyclopentane ring bearing a carbonitrile group and substituted with a 4-bromo-2-fluorophenyl group, making it a versatile building block for the synthesis of more complex molecules. This chemical is of significant interest in pharmaceutical research, particularly in the exploration of novel anticancer agents. Compounds with a similar structural core, such as cyclopentane-carbonitriles, have been identified as key intermediates in the development of dual autophagy and REV-ERB inhibitors . These inhibitors represent a promising multitarget strategy in oncology, showing improved potency in blocking autophagy and enhanced toxicity against cancer cells in preclinical models. Researchers can utilize this nitrile in various coupling reactions to generate novel amine-containing derivatives for biological screening. The product is provided for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVAAFIXXWDVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228858
Record name 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749930-45-8
Record name 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749930-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile typically involves the following steps:

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile with key analogs, highlighting structural variations, physicochemical properties, and synthesis methods.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Synthesis Method Applications/Notes
This compound C₁₂H₁₀BrF₃N 298.12 (estimated) Not reported LCMS/IR data not available Likely via cycloalkanone, KCN, and 4-bromo-2-fluoroaniline in acetic acid Pharmaceutical intermediate (e.g., ALDH1A1 inhibitors )
1-(3-Fluorophenyl)cyclopentanecarbonitrile C₁₂H₁₁FN 189.22 Not reported Not reported Similar to above, using 3-fluoroaniline Listed as a reagent (Kanto Chemical)
1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile C₁₁H₁₀BrN 236.11 Not reported Not reported Cyclopropane ring synthesis; substituent variation (methyl vs. fluoro) Intermediate for small-molecule drug candidates
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one C₁₄H₈BrClFOS 346.64 133–134 LCMS: m/z = 346 (M⁺+1) Condensation of substituted thiophene and phenyl ketones Crystallographic study (CCDC 948856); potential bioactive scaffold
1-(4-Bromo-2-fluorophenyl)pentan-1-one C₁₁H₁₁BrF₃O 259.11 Not reported MDL: MFCD19237235 Friedel-Crafts acylation or ketone functionalization Pharmaceutical intermediate (e.g., anticonvulsant research)

Structural and Functional Analysis

  • Ring Size and Substituent Effects: The cyclopentane ring in the target compound contrasts with the cyclopropane ring in 1-(4-bromo-2-methylphenyl)cyclopropanecarbonitrile, which confers greater ring strain and reactivity . Replacement of the carbonitrile group with a ketone (e.g., 1-(4-Bromo-2-fluorophenyl)pentan-1-one) alters polarity and hydrogen-bonding capacity, influencing bioavailability .
  • Thermal and Spectral Properties :

    • The melting point of (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (133–134°C) suggests higher crystallinity compared to nitrile derivatives, likely due to extended conjugation .

Biological Activity

1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure, which includes a cyclopentanecarbonitrile core and a phenyl ring substituted with bromine and fluorine atoms. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11BrFN
  • Molecular Weight : 268.12 g/mol
  • Structure : The compound features a cyclopentanecarbonitrile group, with bromine and fluorine substituents on the phenyl ring, which may influence its biological interactions.

Research indicates that this compound interacts with specific molecular targets, potentially including proteins and enzymes. The following mechanisms have been proposed:

  • Lipophilicity Enhancement : The presence of the fluorine atom increases the lipophilicity of the compound, which may enhance its membrane permeability and facilitate cellular uptake.
  • Hydrogen Bonding : The nitrile group can engage in hydrogen bonding with amino acid residues in proteins, which may modulate enzyme activity or receptor binding.
  • Aromatic Interactions : The compound's phenyl group allows for π-π stacking interactions that could influence various biochemical pathways.

Biological Activity

This compound has shown promise in various biological assays:

  • Enzyme Modulation : Preliminary studies suggest that this compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways. Its unique structure allows it to fit into active sites of enzymes, potentially altering their function.
  • Pharmacological Applications : Due to its structural characteristics, the compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases associated with α-synuclein aggregation, such as Parkinson's disease and Alzheimer's disease .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(4-Chlorophenyl)cyclopentanecarbonitrileC12H12ClNContains chlorine instead of bromine
1-(4-Fluorophenyl)cyclopentanecarbonitrileC12H12FNContains only fluorine as a substituent
1-(4-Methylphenyl)cyclopentanecarbonitrileC13H14NMethyl group enhances lipophilicity

These comparisons highlight how variations in substituents can significantly impact the biological activity and reactivity of similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound could effectively counteract the toxic properties associated with α-synuclein, suggesting a potential role in neuroprotection against diseases like Parkinson's .
  • Enzyme Interaction Studies : In vitro assays have shown that this compound can inhibit specific enzymes linked to inflammatory pathways, indicating its potential as an anti-inflammatory agent.
  • Cellular Uptake Assays : Research has indicated enhanced cellular uptake due to its lipophilic nature, which could lead to increased efficacy in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile?

The synthesis typically involves halogenated aryl precursors and cyclopentane intermediates. A multi-step approach may include:

  • Nucleophilic substitution : Introducing the bromo-fluorophenyl group via coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
  • Cyclization : Formation of the cyclopentane ring through intramolecular alkylation or cycloaddition under controlled temperatures (e.g., 50–80°C) .
  • Nitrilization : Conversion of a carboxylic acid intermediate to the carbonitrile group using reagents like POCl₃ or NH₃ . Key challenges include regioselectivity in halogen placement and minimizing side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Identifies substituent positions on the phenyl and cyclopentane rings. For example, deshielded protons near electronegative groups (Br, F) show distinct splitting patterns .
  • FT-IR : Confirms the presence of the nitrile group (C≡N stretch ~2200–2260 cm⁻¹) and aromatic C-H bends .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] for C₁₂H₁₀BrF₃N) and isotopic patterns from bromine .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in analogous biphenyl structures .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • Storage : In airtight containers at 2–8°C, away from ignition sources .
  • First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine influence reactivity in cross-coupling reactions?

  • Bromine : Acts as a leaving group in nucleophilic substitutions (e.g., SNAr) due to its moderate electronegativity and polarizability .
  • Fluorine : Enhances electron-withdrawing effects via inductive stabilization, directing electrophilic attacks to meta/para positions .
  • Synergistic Impact : The ortho-fluorine and para-bromine arrangement creates steric hindrance, favoring selective mono-functionalization over di-substitution .

Q. How can researchers resolve contradictions in observed vs. computational spectroscopic data?

  • Step 1 : Cross-validate experimental NMR/IR with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments .
  • Step 2 : Analyze crystal packing effects (via X-ray) if solid-state vs. solution data diverge .
  • Step 3 : Re-examine solvent polarity and temperature effects on dynamic processes (e.g., ring puckering) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Formation : Trace intermediates (e.g., dehalogenated byproducts) require rigorous purification via column chromatography or recrystallization .
  • Reaction Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent systems (e.g., DMF vs. THF) to improve yields >80% .
  • Quality Control : Use HPLC-MS to detect impurities at <0.1% thresholds, critical for pharmacological applications .

Q. How does this compound compare to structural analogs in medicinal chemistry?

  • Bioactivity : The nitrile group enhances binding to cysteine residues in enzyme active sites, while bromine improves lipophilicity (logP ~3.5) for membrane penetration .
  • Analog Studies : Replace bromine with chlorine (lower steric bulk) or fluorine (enhanced metabolic stability) to tune pharmacokinetics .
  • Toxicity : Fluorine reduces hepatotoxicity compared to non-halogenated analogs, as shown in in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile
Reactant of Route 2
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1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile

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